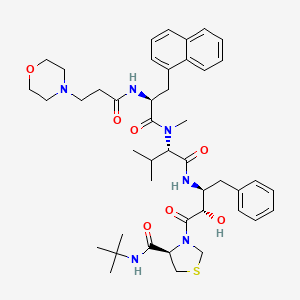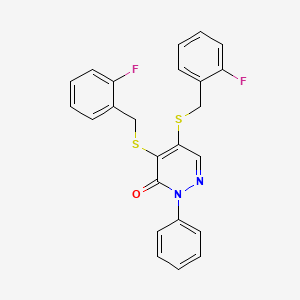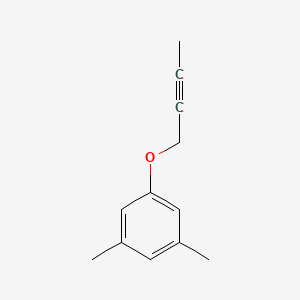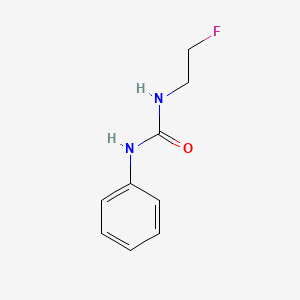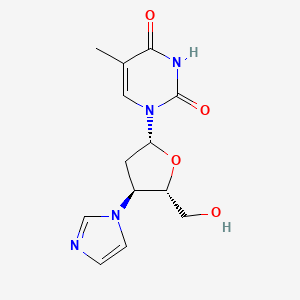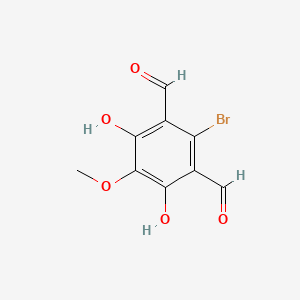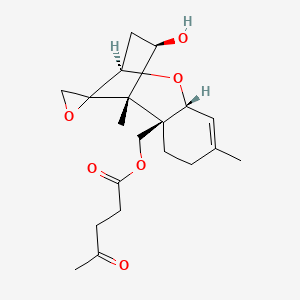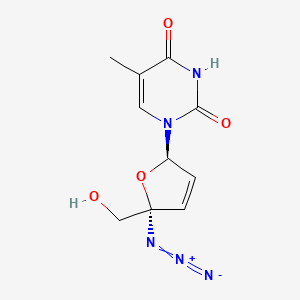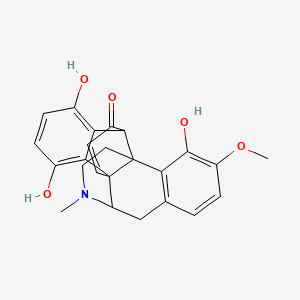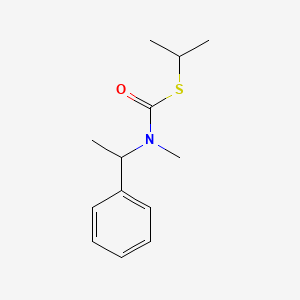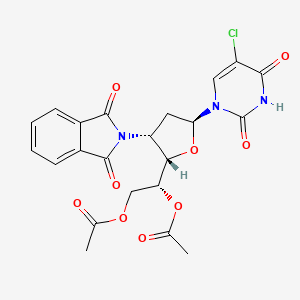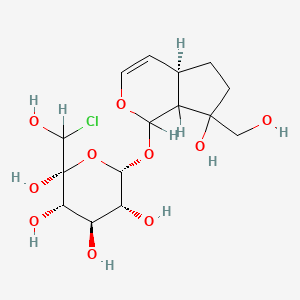
Asystasioside E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asystasioside E is a chlorinated iridoid glucoside isolated from the plant Veronica longifolia. It is known for its antioxidant properties and is part of a larger group of compounds called iridoids, which are commonly found in various medicinal plants .
准备方法
Synthetic Routes and Reaction Conditions
Asystasioside E can be isolated from the aerial parts of Veronica longifolia through a series of extraction and chromatographic techniques. The process involves:
Extraction: The plant material is extracted using solvents like ethanol or methanol.
Chromatography: The extract is then subjected to column chromatography using various stationary phases such as polyamide, Amberlite XAD7HP, normal- and reversed-phase silica gel, and Sephadex LH-20.
Purification: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods
化学反应分析
Types of Reactions
Asystasioside E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Esterification: It forms esters with various acids, such as caffeic acid, protocatechuic acid, and vanillic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are typically used.
Major Products
The major products formed from these reactions include various esters of this compound, such as longifoliosides A and B .
科学研究应用
Asystasioside E has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Medicine: Its potential therapeutic effects, particularly its antioxidant activity, are being explored for treating various diseases.
作用机制
The mechanism of action of Asystasioside E primarily involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include:
Reactive Oxygen Species (ROS): this compound neutralizes ROS, preventing cellular damage.
Antioxidant Enzymes: It may enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.
相似化合物的比较
Similar Compounds
- Longifolioside A
- Longifolioside B
- Verproside
- Verminoside
- Specioside
- Amphicoside
- Minecoside
- Martynoside
Uniqueness
Asystasioside E is unique due to its specific chlorinated structure and its potent antioxidant activity. While other iridoids also exhibit antioxidant properties, the presence of chlorine in this compound may enhance its reactivity and effectiveness .
属性
CAS 编号 |
126005-85-4 |
|---|---|
分子式 |
C15H23ClO10 |
分子量 |
398.79 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6S)-6-[[(4aR)-7-hydroxy-7-(hydroxymethyl)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-[chloro(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H23ClO10/c16-13(21)15(23)10(20)8(18)9(19)12(26-15)25-11-7-6(2-4-24-11)1-3-14(7,22)5-17/h2,4,6-13,17-23H,1,3,5H2/t6-,7?,8-,9-,10+,11?,12+,13?,14?,15+/m1/s1 |
InChI 键 |
XSPPZAOBLKWRDZ-KMTJDOOMSA-N |
手性 SMILES |
C1CC(C2[C@H]1C=COC2O[C@@H]3[C@@H]([C@H]([C@@H]([C@](O3)(C(O)Cl)O)O)O)O)(CO)O |
规范 SMILES |
C1CC(C2C1C=COC2OC3C(C(C(C(O3)(C(O)Cl)O)O)O)O)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)
